Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide
Description
Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide (CAS 42642645) is a nitro-substituted benzofurazan derivative featuring a strained aziridinyl group at the 4-position and an N-oxide moiety at the 3-position. The benzofurazan core (2,1,3-benzoxadiazole) is a heterocyclic system known for its electron-deficient nature, making it highly reactive in cycloaddition and nucleophilic substitution reactions . The nitro group at the 7-position and the N-oxide moiety further modulate electronic properties, influencing its chromogenic and fluorogenic behavior .
This compound is structurally distinct from other benzofurazan derivatives due to the unique combination of aziridine and N-oxide groups, which may confer applications in targeted drug delivery, fluorescent probes, or as a precursor in heterocyclic synthesis .
Properties
CAS No. |
61785-57-7 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C8H6N4O4/c13-11(14)5-1-2-6(10-3-4-10)8-7(5)9-16-12(8)15/h1-2H,3-4H2 |
InChI Key |
XGWKBJXIRHXEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide
Overview
The synthesis of this compound involves constructing the benzofurazan oxide core followed by the introduction of the aziridinyl group and the nitro substituent. Due to the complexity of the aziridine ring and the sensitive nature of the benzofurazan oxide, preparation requires careful control of reaction conditions and reagents.
Stepwise Synthetic Strategy
Synthesis of Benzofurazan Oxide Core
The benzofurazan oxide (benzofuroxan) core is typically synthesized via oxidation of 2,1,3-benzoxadiazole derivatives or through diazotization and subsequent cyclization reactions starting from o-nitroaniline or related precursors.
A common method involves the oxidation of 4-nitro-1,2-phenylenediamine derivatives under controlled conditions to form the benzofurazan oxide ring system.
Installation of the 4-(1-aziridinyl) Group
The aziridinyl substituent is introduced by nucleophilic substitution or addition reactions involving aziridine or aziridine precursors.
Aziridination can be achieved via nitrogen atom transfer reactions to olefinic precursors, employing photochemical or catalytic methods to generate aziridine rings under mild conditions.
Recent advances report the use of photochemically activated azoxy-triazenes as nitrogen atom donors to olefins, producing aziridines efficiently. This method involves visible-light excitation, generating singlet nitrene intermediates that insert into olefinic bonds to form aziridines with high chemoselectivity and functional group tolerance.
For this compound, the aziridinyl group is likely introduced via reaction of a benzofurazan oxide intermediate bearing a suitable leaving group at position 4 with aziridine or aziridine precursors under controlled conditions to preserve the sensitive oxide and nitro functionalities.
Detailed Reaction Conditions and Research Findings
Photochemical Aziridination Insights
Photochemical methods utilize azoxy-triazenes as nitrogen atom sources under visible light to generate singlet nitrene intermediates that react with olefins to form aziridines.
This method is metal-free, mild, and offers high functional group tolerance, making it suitable for sensitive substrates like benzofurazan derivatives.
Mechanistic studies involving nitrene trapping agents (e.g., dimethyl sulfide, dimethyl sulfoxide) confirm the singlet nitrene pathway, supporting the efficiency and selectivity of the aziridination step.
Challenges and Considerations
The sensitivity of the benzofurazan oxide ring to harsh conditions necessitates mild reaction environments.
The aziridine ring is strained and reactive; thus, its installation requires conditions that prevent ring opening or degradation.
Regioselectivity in nitration and aziridinyl substitution is crucial to obtain the desired 4-(1-aziridinyl)-7-nitro substitution pattern.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Benzofurazan oxide synthesis | Oxidation of benzoxadiazole | Mild oxidants, controlled temperature | Stable core formation | Sensitive to harsh conditions |
| Nitration at position 7 | Electrophilic aromatic substitution | Mild nitrating agents | Regioselective nitration | Risk of ring degradation |
| Aziridinyl group introduction | Photochemical aziridination or nucleophilic substitution | Azoxy-triazenes + visible light or aziridine nucleophile | Mild, selective, metal-free | Requires precise control of conditions |
Chemical Reactions Analysis
Types of Reactions
4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can yield a variety of substituted benzofurazane derivatives .
Scientific Research Applications
4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-(1-Aziridinyl)-7-nitrobenzofurazane 3-oxide involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The nitro group can also participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
Key Observations :
- Aziridinyl vs. Piperazinyl : The aziridinyl group’s strain increases electrophilicity, favoring alkylation reactions (e.g., DNA crosslinking) compared to the less reactive piperazinyl analog .
- Amino vs. Aziridinyl: Benzylamino and methoxybenzylamino derivatives exhibit strong fluorescence but lack the aziridine’s reactivity, limiting their use in covalent bonding applications .
Optical and Electronic Properties
Benzofurazan derivatives are renowned for their chromogenic and fluorogenic properties. The nitro group acts as an electron-withdrawing group, while substituents like aziridinyl or piperazinyl modulate electron density:
- Fluorescence Quenching : Aziridinyl’s electron-donating nature may reduce fluorescence quenching compared to electron-withdrawing groups (e.g., sulfonyl in ) .
- Absorption Maxima: The target compound’s N-oxide moiety likely shifts absorption to longer wavelengths (~450–500 nm) compared to non-oxide analogs (~400–450 nm) .
Biological Activity
Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a benzofurazan core with a nitro group and an aziridine substituent, which contributes to its unique reactivity and biological properties.
| Property | Details |
|---|---|
| CAS No. | 61785-57-7 |
| Molecular Formula | C8H6N4O4 |
| Molecular Weight | 222.16 g/mol |
| IUPAC Name | 4-(aziridin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
| InChI Key | XGWKBJXIRHXEBK-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various biomolecules. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to:
- Inhibition of Enzyme Activity: The compound can modify the function of enzymes by covalent bonding.
- Generation of Reactive Oxygen Species (ROS): The nitro group may participate in redox reactions, contributing to oxidative stress in cells.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Research has shown potential effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development .
Anticancer Potential
Research is ongoing to explore the compound's potential as an anticancer agent. Its ability to interact with cellular targets suggests it may play a role in inhibiting cancer cell proliferation. Studies have indicated that compounds with similar structures have shown promise in cancer research .
Case Studies and Research Findings
-
Enzyme Interaction Study:
- A study examined the binding affinity of this compound with specific enzymes involved in metabolic pathways. Results indicated significant inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
-
Antimicrobial Efficacy:
- In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a broad-spectrum antimicrobial agent.
-
Cytotoxicity Assessment:
- Cytotoxic effects were evaluated using various cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro- | Contains piperazine instead of aziridine | Enhanced solubility and altered pharmacokinetics |
| Benzofurazan, 4-nitro-, 1-oxide | Lacks aziridine; features different nitro positioning | Different reactivity profile due to structural changes |
| Benzothiazole derivatives | Similar heterocyclic structure but with sulfur | Different biological activities due to sulfur presence |
Q & A
Basic: What synthetic methodologies are recommended for preparing benzofurazan derivatives like 4-(1-aziridinyl)-7-nitro-benzofurazan-3-oxide?
Answer:
Synthesis typically involves nucleophilic substitution at the 4-position of the benzofurazan core. For example:
- Method A : Reacting halogenated benzofurazan precursors (e.g., 4-chloro-7-nitrobenzofurazan) with amines like aziridine under basic conditions. Crown ethers or phase-transfer catalysts enhance reactivity for less nucleophilic amines .
- Method C : Sequential nitration and oxidation steps to introduce nitro and oxide groups, followed by aziridinyl substitution. Characterization via -NMR (e.g., δ 2.5–3.5 ppm for aziridine protons) and mass spectrometry (ESI+ for molecular ion confirmation) is critical .
Basic: How do substituents at the 4- and 7-positions influence the photophysical and redox properties of benzofurazan derivatives?
Answer:
- 4-Position : Electron-donating groups (e.g., aziridinyl) increase electron density, enhancing fluorescence but reducing electrophilicity. Conversely, electron-withdrawing groups (e.g., nitro at 7-position) promote redox cycling and ROS generation via semiquinone radical formation .
- 7-Position : Nitro groups stabilize the LUMO, facilitating electron transfer to oxygen, producing superoxide () and hydrogen peroxide (). This is confirmed by cyclic voltammetry showing reduction potentials near −0.5 V vs. Ag/AgCl .
Advanced: How can conflicting reports about the antitumor mechanism of 4-(1-aziridinyl)-7-nitro-benzofurazan-3-oxide be resolved?
Answer:
Two primary mechanisms are proposed:
- ROS-Driven Toxicity : Electrochemical studies show the compound undergoes one-electron reduction, generating ROS that damage DNA and proteins .
- Direct Alkylation : The aziridinyl group acts as an alkylating agent, forming covalent adducts with thiols (e.g., glutathione) or DNA bases. LC-MS/MS can identify adducts (e.g., m/z shifts corresponding to glutathione conjugates) .
Resolution : Use ROS scavengers (e.g., catalase, SOD) in cytotoxicity assays. If toxicity persists, alkylation dominates. Parallel HPLC-MS analysis of cellular adducts provides direct evidence .
Advanced: What computational strategies are effective for predicting the reactivity and spectroscopic properties of benzofurazan derivatives?
Answer:
- DFT/TD-DFT : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., lower gaps correlate with higher ROS generation). Optimize geometry to model substituent effects on fluorescence quantum yields .
- Molecular Docking : Simulate interactions with biological targets (e.g., GST enzymes) to rationalize alkylation selectivity. Dock the aziridinyl group into nucleophilic pockets (e.g., cysteine residues) .
Advanced: How do experimental conditions affect contradictory observations in ROS generation assays?
Answer:
- Oxygen Levels : Hypoxic conditions suppress ROS generation but enhance alkylation. Use controlled atmosphere chambers to isolate mechanisms .
- pH Dependence : The nitro group’s reduction potential shifts with pH. Electrochemical assays at physiological pH (7.4) yield biologically relevant data, while acidic conditions may overstate ROS activity .
- Cellular Reductants : NADPH-dependent enzymes (e.g., cytochrome P450 reductase) drive redox cycling. Inhibitors like dicoumarol can clarify enzymatic vs. non-enzymatic pathways .
Advanced: What analytical techniques are optimal for quantifying benzofurazan derivatives in biological matrices?
Answer:
- Chromatography : Reverse-phase HPLC with fluorescence detection (λex/λem = 470/530 nm) for nitrobenzofurazan probes. Derivatization with NBD-F (a benzofurazan-based fluorophore) improves sensitivity for amine-containing metabolites .
- Mass Spectrometry : HRMS (Orbitrap or Q-TOF) identifies metabolites via accurate mass (<5 ppm error). Fragmentation patterns (e.g., loss of NO2 or aziridine rings) confirm structural modifications .
Basic: How is the stability of 4-(1-aziridinyl)-7-nitro-benzofurazan-3-oxide assessed under physiological conditions?
Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via UV-Vis (absorbance decay at λmax ~450 nm) or LC-MS. Aziridinyl rings are prone to hydrolysis, forming diols .
- Thiol Reactivity : Treat with glutathione (GSH) and quantify adducts via Ellman’s assay (loss of free thiols) or NMR (disappearance of aziridine protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
